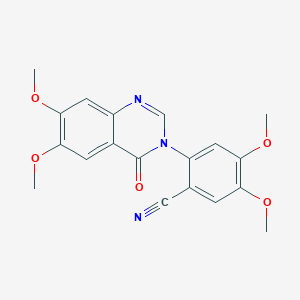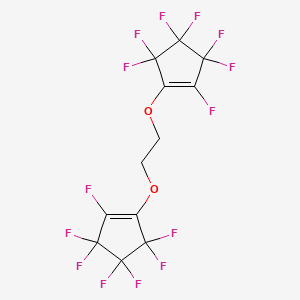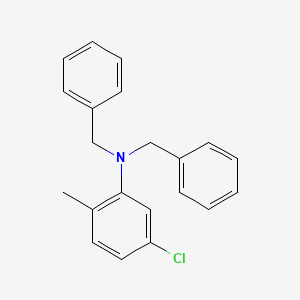
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone (CDMQ) is a chemical compound found in a number of plants, including the bark of the Chinese tree Cinnamomum cassia. It is a quinazolinone compound, which is a type of heterocyclic aromatic compound containing nitrogen, oxygen, and carbon atoms. CDMQ has a range of applications in the scientific and pharmaceutical research fields, including as a synthetic intermediate for the production of various pharmaceuticals, as a fluorescent dye, and as a tool for studying the mechanism of action of various drugs. In
Mechanism of Action
The exact mechanism of action of 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone is not yet fully understood. However, it is believed that 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone binds to specific proteins in the cell, which then triggers a cascade of biochemical reactions. These reactions lead to changes in the cell, such as changes in gene expression and protein synthesis, which can then lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has been shown to increase the expression of certain genes and proteins, as well as to inhibit the growth of certain cancer cell lines. It has also been shown to have an anti-inflammatory effect and to have neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is highly fluorescent, which makes it useful for imaging and tracking cellular processes. The main limitation of 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone research. It could be used to study the mechanism of action of other drugs and to develop new drugs. It could also be used to study the structure and function of proteins and to develop new fluorescent dyes. Additionally, it could be used to study the effects of drugs on gene expression and protein synthesis. Finally, it could be used to study the effects of drugs on various physiological processes, such as inflammation and neuroprotection.
Synthesis Methods
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone is synthesized by a reaction between 2-cyano-4,5-dimethoxyphenylacetonitrile and 6,7-dimethoxy-4(3H)-quinazolinone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and is heated to a temperature of 80-100 °C. The reaction is typically complete within 2-3 hours. The product can then be isolated by filtration or crystallization.
Scientific Research Applications
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has a variety of uses in scientific and pharmaceutical research. It is commonly used as a fluorescent dye for imaging and tracking cellular processes, as well as for studying the mechanism of action of various drugs. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has been used to study the binding of drugs to their target proteins, as well as to study the structure and function of proteins.
properties
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-4,5-dimethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-24-15-5-11(9-20)14(8-18(15)27-4)22-10-21-13-7-17(26-3)16(25-2)6-12(13)19(22)23/h5-8,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUHKORTXJKQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)



